molecular formula C18H30N4 B8040498 1-[2-[(1-Cyanocyclohexyl)-methylamino]ethyl-methylamino]cyclohexane-1-carbonitrile

1-[2-[(1-Cyanocyclohexyl)-methylamino]ethyl-methylamino]cyclohexane-1-carbonitrile

Cat. No.: B8040498
M. Wt: 302.5 g/mol
InChI Key: GWRLBPNGBGMTSZ-UHFFFAOYSA-N
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Description

1-[2-[(1-Cyanocyclohexyl)-methylamino]ethyl-methylamino]cyclohexane-1-carbonitrile is a useful research compound. Its molecular formula is C18H30N4 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic routes and reaction conditions: The synthesis of 1-[2-[(1-Cyanocyclohexyl)-methylamino]ethyl-methylamino]cyclohexane-1-carbonitrile typically involves multi-step reactions starting from cyclohexanone. Initial steps often include the conversion of cyclohexanone into 1-cyanocyclohexane, followed by nucleophilic substitution reactions to incorporate the methylamino and ethyl-methylamino groups. The presence of suitable catalysts and control over reaction conditions, like temperature and pH, are crucial in these steps.

  • Industrial production methods: On an industrial scale, production methods may include continuous flow synthesis techniques. Using flow reactors ensures controlled reaction conditions and minimizes the formation of undesired by-products. Scaling up involves optimizing yield, purity, and reaction efficiency.

Chemical Reactions Analysis

  • Types of reactions it undergoes: 1-[2-[(1-Cyanocyclohexyl)-methylamino]ethyl-methylamino]cyclohexane-1-carbonitrile can participate in various chemical reactions, such as:

    • Oxidation: Oxidative transformations can modify the functional groups attached to the cyclohexane ring.

    • Reduction: The nitrile groups can be reduced to primary amines under suitable conditions.

    • Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

  • Common reagents and conditions used in these reactions:

    • Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    • Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    • Substitution: Various halides or sulfonates as reagents under controlled temperature and solvent conditions.

  • Major products formed from these reactions: Products vary depending on the reaction type and conditions but generally include derivatives with modified alicyclic rings, such as amines, alcohols, or substituted alkanes.

Scientific Research Applications: this compound finds applications in several scientific research areas:

  • Chemistry: Used as a precursor for the synthesis of other complex organic compounds, valuable in material science and catalysis.

  • Biology: Investigated for its potential interactions with biological macromolecules, providing insight into protein-ligand interactions.

  • Medicine: Explored for its therapeutic potential, possibly acting as a ligand for specific receptors or enzymes.

  • Industry: Utilized in the production of specialty chemicals, such as pharmaceutical intermediates or agrochemicals.

Mechanism of Action: The precise mechanism of action for this compound involves interaction at the molecular level. Its nitrile groups can engage in coordination chemistry with metal ions or proteins, altering the function of biological targets. The amine groups facilitate binding through hydrogen bonding or ionic interactions, impacting signaling pathways or enzymatic functions.

Comparison with Similar Compounds: When compared to other alicyclic amine derivatives, this compound stands out due to its dual nitrile groups, enhancing its reactivity and application potential.

Comparison with Similar Compounds

  • 1-[2-(Cyclohexylamino)ethylamino]cyclohexane-1-carbonitrile

  • 1-[2-(Cyclohexylmethylamino)ethylamino]cyclohexane-1-carbonitrile

These comparisons underscore its unique structural and functional attributes, making it a valuable compound for research and industrial applications.

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Properties

IUPAC Name

1-[2-[(1-cyanocyclohexyl)-methylamino]ethyl-methylamino]cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4/c1-21(17(15-19)9-5-3-6-10-17)13-14-22(2)18(16-20)11-7-4-8-12-18/h3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRLBPNGBGMTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)C1(CCCCC1)C#N)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.